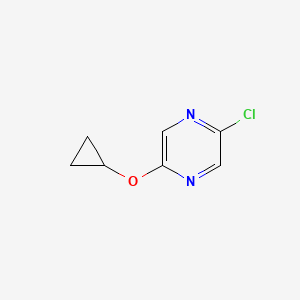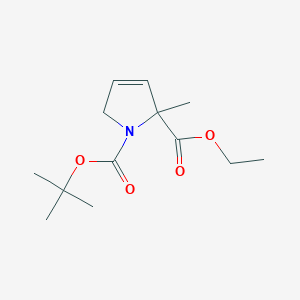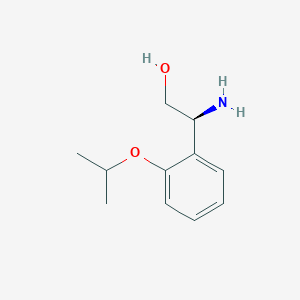
6-Chloro-5-(difluoromethyl)-2-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid typically involves the introduction of the chloro, difluoromethyl, and carboxylic acid groups onto a pyridine ring. One common method involves the chlorination of a pyridine derivative followed by the introduction of the difluoromethyl group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation of a methyl group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-methanol or 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-aldehyde.
Substitution: Formation of 6-amino-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid or 6-thio-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid.
Scientific Research Applications
6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the difluoromethyl group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-(trifluoromethyl)-2-methylpyridine-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Chloro-5-(methyl)-2-methylpyridine-3-carboxylic acid: Lacks the fluorine atoms, which may affect its chemical properties and biological activity.
Uniqueness
6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which can influence its reactivity and interactions with biological targets. The combination of chlorine, difluoromethyl, and carboxylic acid groups on the pyridine ring provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C8H6ClF2NO2 |
|---|---|
Molecular Weight |
221.59 g/mol |
IUPAC Name |
6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClF2NO2/c1-3-4(8(13)14)2-5(7(10)11)6(9)12-3/h2,7H,1H3,(H,13,14) |
InChI Key |
MSZAMNROGBQOLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13568301.png)




![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride](/img/structure/B13568340.png)
